molecular formula C16H14Cl3NO2 B3545896 2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No. B3545896
M. Wt: 358.6 g/mol
InChI Key: FRUXLKUPUWJHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as Dicamba, is a herbicide that is used to control the growth of broadleaf weeds in agricultural crops. Dicamba is a selective herbicide that works by disrupting the plant's growth hormones, causing the plant to grow abnormally and eventually die.

Mechanism of Action

Dicamba works by disrupting the plant's growth hormones, specifically auxins. Auxins are responsible for regulating the plant's growth and development. Dicamba mimics the natural auxins in the plant, causing the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause stunted growth, leaf curling, and abnormal stem growth. Dicamba can also affect the plant's ability to produce chlorophyll, which is essential for photosynthesis.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide in agricultural crops, and its effectiveness has been well established. However, its use in lab experiments is limited due to its potential to drift and cause damage to neighboring crops. Additionally, Dicamba is a highly regulated chemical, and its use in lab experiments requires proper safety protocols and permits.

Future Directions

There are several areas of research that could be explored in the future regarding Dicamba. One area of interest is the impact of Dicamba on non-target plants and the environment. Another area of research could focus on developing new formulations of Dicamba that are less prone to drift and have a lower impact on the environment. Additionally, research could be conducted to explore the potential use of Dicamba in combination with other herbicides to improve weed control efficacy.

Scientific Research Applications

Dicamba is widely used in agricultural crops such as soybeans, cotton, and corn. It has been extensively studied for its effectiveness in controlling broadleaf weeds and its impact on non-target plants. Dicamba has also been studied for its potential to drift and cause damage to neighboring crops and the environment.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-9-3-4-11(5-10(9)2)22-8-16(21)20-15-7-13(18)12(17)6-14(15)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUXLKUPUWJHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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